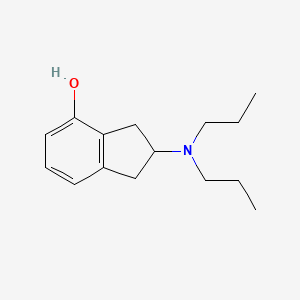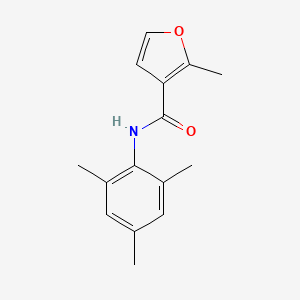
2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide is an aromatic amide and a member of furans.
Applications De Recherche Scientifique
Cyclopalladation and Chelate Formation
Research by Nonoyama and Nonoyama (1989) demonstrates the use of compounds similar to 2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide in cyclopalladation. They prepared N,N-Dimethyl-2(or −3)-furancarboselenoamide and cyclopalladated it with lithium tetrachloropalladate to form a palladaselenaheterocycle, showcasing its potential in chelate formation with selenium and carbon as donor atoms (Nonoyama & Nonoyama, 1989).
Synthesis of Furan Derivatives
Yamagata et al. (2002) explored the synthesis of 3-Diaminomethylene-2(3H)-furanones using 2-amino-4,5-dihydro-3-furancarboxamides. This study highlights the reactivity of furancarboxamides in producing complex organic structures, pertinent to the realm of organic synthesis and medicinal chemistry (Yamagata et al., 2002).
Directed Lithiation and Regioselectivity
Barcock et al. (1994) investigated the directed lithiation properties of heteroaryl-2-imidates, a category to which 2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide belongs. They discovered a distinct regioselectivity in these compounds, contributing significantly to the field of directed metalation and its synthetic applications (Barcock et al., 1994).
Synthetic Methodologies and Molecular Interactions
Further studies on similar compounds demonstrate various synthetic methodologies and their applications. For instance, Asaoka et al. (1979) explored the reactions of 2-(trimethylsiloxy)furans with orthocarboxylic esters in the presence of Lewis acids, highlighting the diverse chemical reactivity of furan derivatives (Asaoka et al., 1979). Similarly, Shimizu et al. (1985) observed a thermal decomposition of dimethyl nitromalonate, leading to new synthetic methods relevant for furan compounds (Shimizu et al., 1985).
Propriétés
Nom du produit |
2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
2-methyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C15H17NO2/c1-9-7-10(2)14(11(3)8-9)16-15(17)13-5-6-18-12(13)4/h5-8H,1-4H3,(H,16,17) |
Clé InChI |
LSIWXDPULIKEFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(OC=C2)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



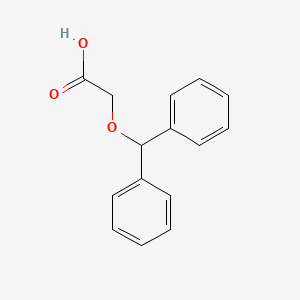
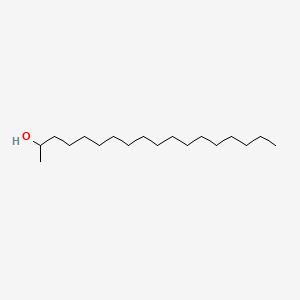
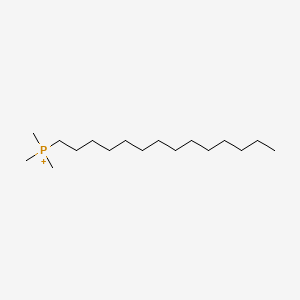
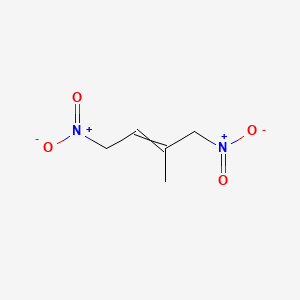
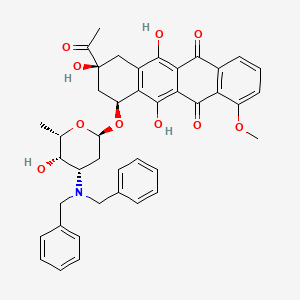
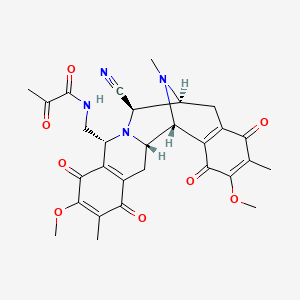
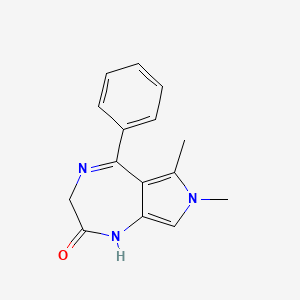
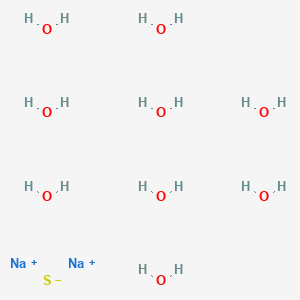
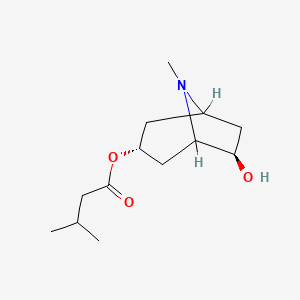
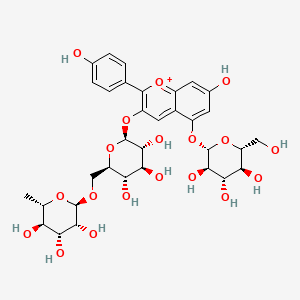
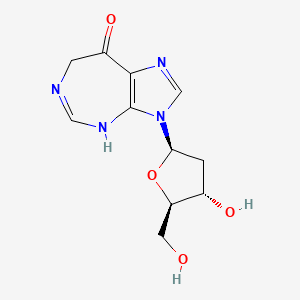
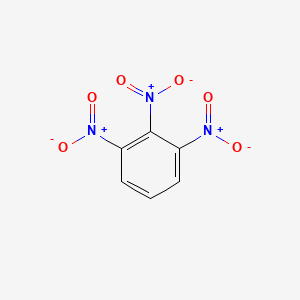
![6,7-dimethoxy-N'-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboximidamide](/img/structure/B1208185.png)
